2-Methyl-3-(trifluoromethyl)benzamide

Catalog No.
S718146
CAS No.
251651-26-0
M.F
C9H8F3NO
M. Wt
203.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-(trifluoromethyl)benzamide

CAS Number

251651-26-0

Product Name

2-Methyl-3-(trifluoromethyl)benzamide

IUPAC Name

2-methyl-3-(trifluoromethyl)benzamide

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

InChI

InChI=1S/C9H8F3NO/c1-5-6(8(13)14)3-2-4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14)

InChI Key

KIFNHEQJQVNAQB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=O)N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=O)N
  • Organic Building Block

    2-Methyl-3-(trifluoromethyl)benzamide's structure classifies it as an organic building block. These molecules serve as fundamental units for constructing more complex organic compounds with various applications in scientific research, including drug discovery and material science [].

  • Chemical Intermediate

    The presence of a functional group called a "benzamide" suggests 2-Methyl-3-(trifluoromethyl)benzamide might be a useful intermediate in the synthesis of other benzamide-containing molecules. Benzamides represent a diverse class of compounds with various biological activities, making them interesting targets for medicinal chemistry research [].

2-Methyl-3-(trifluoromethyl)benzamide is an aromatic compound characterized by the presence of a trifluoromethyl group and a methyl group attached to a benzamide structure. Its chemical formula is C₉H₈F₃N O, and it features a benzene ring substituted at the 2 and 3 positions with a methyl and trifluoromethyl group, respectively. This arrangement contributes to its unique chemical properties, including enhanced lipophilicity and potential biological activity.

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the trifluoromethyl group.
  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The amide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activity. 2-Methyl-3-(trifluoromethyl)benzamide has been studied for its potential as an inhibitor in various biological pathways. Specific studies have shown that it may act as an inhibitor of glycine transporters, which are crucial in neurotransmission processes . Its structural features may enhance its binding affinity for target proteins.

The synthesis of 2-Methyl-3-(trifluoromethyl)benzamide typically involves several methods:

  • Direct Amination: The reaction of 2-methyl-3-trifluoromethylbenzoic acid with ammonia or an amine under suitable conditions.
  • Substitution Reactions: Starting from 2-bromo-3-trifluoromethylbenzene, it can be reacted with methylamine in the presence of a base.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the amide bond from corresponding acid derivatives and amines.

These methods often require specific catalysts or reaction conditions to optimize yield and purity.

2-Methyl-3-(trifluoromethyl)benzamide has several applications, particularly in pharmaceuticals and agrochemicals:

  • Pharmaceuticals: It serves as a building block in drug design, particularly for developing inhibitors targeting specific enzymes or receptors.
  • Agrochemicals: Its properties may be utilized in formulating pesticides or herbicides that require enhanced efficacy due to increased lipophilicity.

Interaction studies involving 2-Methyl-3-(trifluoromethyl)benzamide focus on its binding affinity with various biological targets. For instance, it has been shown to interact with glycine transporters, suggesting potential therapeutic applications in neurological disorders. These studies typically employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding kinetics and affinities.

Several compounds share structural similarities with 2-Methyl-3-(trifluoromethyl)benzamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(Trifluoromethyl)benzamideTrifluoromethyl group at position 3Lacks methyl substitution at position 2
N-Methyl-3-(trifluoromethyl)benzamideMethyl group attached to nitrogenIncreased basicity compared to 2-Methyl variant
4-(Trifluoromethyl)benzamideTrifluoromethyl group at position 4Different electronic properties due to substitution
2,4-Dimethyl-3-(trifluoromethyl)benzamideTwo methyl groups at positions 2 and 4Enhanced steric hindrance affecting reactivity

Each of these compounds exhibits unique properties influenced by their specific substitutions, which can affect their biological activity and chemical behavior.

X-ray Diffraction Analysis Findings

2-Methyl-3-(trifluoromethyl)benzamide, with the molecular formula C₉H₈F₃NO, represents a significant benzamide derivative characterized by methyl and trifluoromethyl substituents at the 2- and 3-positions of the benzene ring, respectively [1] [2]. X-ray diffraction analysis reveals that this compound crystallizes in a monoclinic crystal system, which is common among benzamide derivatives containing trifluoromethyl groups [3] [4]. The crystal structure determination shows that the compound has a molecular weight of 203.164 g/mol, consistent with its chemical composition [1] [5].

The unit cell parameters determined through X-ray crystallography indicate dimensions typical of substituted benzamides, with the presence of the trifluoromethyl group influencing the packing arrangement through specific intermolecular interactions [3] [4]. The crystal lattice exhibits hydrogen bonding networks primarily involving the amide group, which plays a crucial role in stabilizing the three-dimensional structure [3] [6]. These hydrogen bonds primarily form between the carbonyl oxygen and the amide hydrogen atoms of adjacent molecules, creating a characteristic pattern in the crystal packing [4] [6].

The bond lengths within the molecule show expected values, with the carbon-carbon bonds in the aromatic ring averaging approximately 1.40 Å, while the carbon-nitrogen bond of the amide group measures around 1.36 Å [3] [7]. The carbon-fluorine bonds in the trifluoromethyl group exhibit typical lengths of approximately 1.32-1.35 Å, reflecting the strong covalent character of these bonds [3] [6]. The carbonyl C=O bond length is approximately 1.23 Å, consistent with the partial double bond character typical of amide groups [4] [7].

Conformational Analysis of Substituent Orientation

The conformational analysis of 2-methyl-3-(trifluoromethyl)benzamide reveals significant insights into the spatial arrangement of its substituents [3] [8]. The trifluoromethyl group at the 3-position adopts a specific orientation relative to the benzene ring plane, influenced by both steric and electronic factors [8] [9]. This orientation is characterized by a dihedral angle that minimizes steric repulsion between the trifluoromethyl group and neighboring substituents [3] [8].

The methyl group at the 2-position shows a nearly coplanar arrangement with the benzene ring, with minimal deviation from the ring plane [8] [10]. This orientation is primarily dictated by the steric interactions with the neighboring trifluoromethyl group and the amide moiety [8] [9]. The presence of both substituents creates a unique conformational landscape that influences the overall molecular geometry and crystal packing [9] [10].

The amide group exhibits a characteristic planar structure due to the partial double bond character of the C-N bond, with the carbonyl oxygen and amide hydrogen positioned to maximize hydrogen bonding interactions in the crystal lattice [3] [4]. The dihedral angle between the amide plane and the benzene ring is approximately 20-30 degrees, which is typical for benzamide derivatives and allows for optimal packing in the crystal structure [4] [11]. This non-coplanarity is primarily driven by the need to balance intramolecular steric effects with intermolecular hydrogen bonding opportunities [3] [11].

The conformational analysis also reveals that the trifluoromethyl group adopts a specific rotational orientation that minimizes repulsive interactions with the methyl group at the 2-position [8] [10]. This preferred conformation contributes significantly to the overall stability of the molecular structure and influences the crystal packing arrangement [9] [10].

Spectroscopic Profiling

NMR Spectral Signatures (¹H, ¹³C, ¹⁹F)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-methyl-3-(trifluoromethyl)benzamide displays characteristic signals that confirm its structural features [12] [13]. The methyl group at the 2-position appears as a singlet at approximately 2.4-2.5 ppm with an integration corresponding to three protons [12] [14]. The aromatic protons of the benzene ring exhibit a complex splitting pattern in the region of 7.2-7.9 ppm, reflecting the influence of both the methyl and trifluoromethyl substituents on the electronic environment [12] [13].

The amide protons appear as a broad singlet at approximately 5.8-6.2 ppm, with the exact chemical shift dependent on concentration and temperature due to hydrogen bonding effects [12] [14]. The integration pattern of the aromatic region confirms the presence of three aromatic protons, consistent with the 2,3-disubstituted pattern of the benzene ring [14] [13].

Table 1: ¹H NMR Chemical Shifts of 2-Methyl-3-(trifluoromethyl)benzamide

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
-CH₃2.4-2.5Singlet3H
Aromatic H-47.3-7.4Doublet1H
Aromatic H-57.5-7.6Triplet1H
Aromatic H-67.7-7.9Doublet1H
-NH₂5.8-6.2Broad singlet2H

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum exhibits signals corresponding to the nine carbon atoms present in the molecule [12] [13]. The methyl carbon appears at approximately 15-18 ppm, while the aromatic carbon signals are observed in the range of 125-140 ppm [12] [14]. The carbonyl carbon of the amide group shows a characteristic downfield shift at approximately 170-175 ppm [14] [13]. The carbon atoms adjacent to the trifluoromethyl group exhibit complex splitting patterns due to carbon-fluorine coupling [12] [13].

The fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectrum displays a characteristic singlet at approximately -60 to -65 ppm, typical for trifluoromethyl groups attached to aromatic rings [13] [15]. This signal confirms the presence and integrity of the trifluoromethyl substituent in the molecule [13] [15]. The chemical shift value provides valuable information about the electronic environment surrounding the fluorine atoms and can be used to verify the position of the trifluoromethyl group on the aromatic ring [13] [15].

IR and Mass Spectrometric Features

The Infrared (IR) spectroscopy of 2-methyl-3-(trifluoromethyl)benzamide reveals characteristic absorption bands that correspond to its functional groups and structural features [16] [15]. The amide group exhibits distinctive bands, including the N-H stretching vibrations at approximately 3350-3180 cm⁻¹, the C=O stretching (amide I band) at 1650-1680 cm⁻¹, and the N-H bending (amide II band) at 1540-1560 cm⁻¹ [16] [15]. These bands confirm the presence of the primary amide functionality in the molecule [16] [17].

The trifluoromethyl group shows characteristic strong absorption bands in the regions of 1120-1350 cm⁻¹ (C-F stretching) and 700-800 cm⁻¹ (CF₃ symmetric stretching) [16] [17]. The aromatic C-H stretching vibrations appear at approximately 3030-3080 cm⁻¹, while the methyl C-H stretching bands are observed at 2920-2970 cm⁻¹ [16] [17]. The aromatic ring breathing modes and C=C stretching vibrations are evident in the region of 1400-1600 cm⁻¹ [16] [17].

Table 2: Key IR Absorption Bands of 2-Methyl-3-(trifluoromethyl)benzamide

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (amide)Stretching3350-3180
C-H (aromatic)Stretching3030-3080
C-H (methyl)Stretching2920-2970
C=O (amide I)Stretching1650-1680
N-H (amide II)Bending1540-1560
C=C (aromatic)Stretching1400-1600
C-FStretching1120-1350
CF₃Symmetric stretching700-800

Mass spectrometric analysis of 2-methyl-3-(trifluoromethyl)benzamide provides valuable information about its molecular weight and fragmentation pattern [15] [18]. The molecular ion peak appears at m/z 203, corresponding to the molecular weight of the compound [15] [18]. The base peak often results from the loss of the amide group or fragmentation of the trifluoromethyl group, depending on the ionization technique employed [15] [18].

Characteristic fragmentation patterns include the loss of fluorine atoms from the trifluoromethyl group, cleavage of the amide group, and fragmentation of the aromatic ring [15] [18]. The presence of fluorine atoms in the molecule creates a distinctive isotopic pattern that aids in structural confirmation [15] [18]. High-resolution mass spectrometry confirms the molecular formula C₉H₈F₃NO with an exact mass of 203.0558 g/mol [15] [18].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and properties of 2-methyl-3-(trifluoromethyl)benzamide [19] [20]. Geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set reveals the most stable conformation of the molecule, which closely aligns with the experimentally determined structure from X-ray crystallography [19] [21]. The optimized bond lengths and angles show excellent agreement with experimental values, with deviations typically less than 0.02 Å for bond lengths and 1-2 degrees for bond angles [19] [7].

The calculated vibrational frequencies, after applying appropriate scaling factors (typically 0.967 for B3LYP/6-311++G(d,p)), show good correlation with the experimental IR spectrum [22] [21]. The theoretical calculations accurately predict the positions of key vibrational modes, including those associated with the amide group and the trifluoromethyl substituent [22] [21]. The calculated IR intensities also provide a reliable prediction of the relative strengths of the absorption bands observed experimentally [22] [21].

The frontier molecular orbital analysis reveals the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [19] [7]. The HOMO-LUMO energy gap, calculated to be approximately 4.5-5.0 eV, provides insights into the chemical reactivity and stability of the molecule [19] [7]. The relatively large energy gap indicates good stability and low reactivity under normal conditions [19] [7].

Table 3: DFT Calculated Electronic Properties of 2-Methyl-3-(trifluoromethyl)benzamide

PropertyValue (B3LYP/6-311++G(d,p))
HOMO Energy-6.2 to -6.5 eV
LUMO Energy-1.5 to -1.8 eV
HOMO-LUMO Gap4.5-5.0 eV
Dipole Moment3.8-4.2 Debye
Total Energy-755 to -760 Hartree
Zero-Point Energy75-80 kcal/mol

Natural Bond Orbital (NBO) analysis provides insights into the electronic charge distribution and bonding characteristics within the molecule [19] [20]. The analysis reveals significant electron delocalization from the amide nitrogen lone pair to the carbonyl π* orbital, consistent with the partial double bond character of the C-N bond in amides [19] [20]. The trifluoromethyl group exhibits strong electron-withdrawing effects, influencing the electron density distribution throughout the molecule [19] [20].

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation remains the cornerstone methodology for introducing acyl groups into aromatic systems, offering direct access to benzamide derivatives through subsequent transformations. For 2-Methyl-3-(trifluoromethyl)benzamide synthesis, several distinct approaches have been developed that exploit the unique reactivity patterns imposed by the trifluoromethyl substituent.

The standard aluminum chloride-catalyzed approach utilizes trifluoromethylbenzoyl chloride derivatives as acylating agents [1] [2]. This methodology provides reliable yields of 85-92% when conducted under carefully controlled conditions at 0-25°C [1]. The reaction proceeds through the classical mechanism involving formation of an acylium ion intermediate, which subsequently attacks the activated aromatic ring. The presence of the trifluoromethyl group significantly influences the electrophilicity of the acyl chloride, enhancing reaction rates but requiring precise temperature control to prevent decomposition [3].

A notable advancement has emerged through the use of trifluoromethanesulfonic acid as both catalyst and reaction medium [3]. This approach demonstrates remarkable versatility, enabling the coupling of N,N-diethylbenzamide substrates with aromatic nucleophiles under mild conditions. The reaction achieves yields ranging from 32-97% depending on substrate electronics, with optimal results obtained at room temperature using 3.0 equivalents of triflic acid [3]. The recyclable nature of trifluoromethanesulfonic acid presents significant environmental and economic advantages over traditional Lewis acid catalysts [3].

An innovative strategy exploiting twisted amide substrates has revealed exceptional reactivity in Friedel-Crafts acylation reactions [4]. Benzoylpiperidine-2,6-dione derivatives demonstrate conversion rates exceeding 90% under mild conditions (room temperature, 15 hours) with trifluoromethanesulfonic acid catalysis [4]. The enhanced reactivity stems from distorted amide resonance, which weakens the carbon-nitrogen bond and facilitates cleavage to reactive acylium species [4].

The direct carboxamidation approach using cyanoguanidine as an electrophilic reagent offers a unique pathway to benzamide derivatives [5]. This methodology employs 10 equivalents of trifluoromethanesulfonic acid at 60°C to achieve 56% yields of benzamide products [5]. Theoretical calculations indicate that the reaction proceeds through a superelectrophilic intermediate involving dual protonation at guanidine and cyano nitrogen atoms [5].

Table 1: Friedel-Crafts Acylation Approaches

MethodSubstrateCatalyst/ConditionsYield (%)Key Features
Aluminum Chloride CatalyzedBenzene + Trifluoromethylbenzoyl ChlorideAlCl₃, 0-25°C85-92Standard industrial method
Trifluoromethanesulfonic Acid CatalyzedBenzene + N,N-DiethylbenzamideCF₃SO₃H (3.0 equiv), RT32-97Mild conditions, recyclable acid
Twisted Amide SubstratesBenzoylpiperidine-2,6-dioneCF₃SO₃H (3.0 equiv), RT, 15h>90High reactivity due to twist angle
Cyanoguanidine RouteBenzene + CyanoguanidineCF₃SO₃H (10 equiv), 60°C56Direct carboxamidation
Metal Bis(trifluoromethylsulfonyl)amideBenzene + Acyl ChloridesM[N(SO₂CF₃)₂]ₙ complexes75-95Highly efficient catalysts

Metal bis(trifluoromethylsulfonyl)amide complexes represent a newer class of highly efficient Friedel-Crafts acylation catalysts [6]. These systems demonstrate exceptional activity with yields ranging from 75-95% under mild conditions [6]. The unique electronic properties of the bis(trifluoromethylsulfonyl)amide ligand enhance the Lewis acidity of the metal center while providing thermal stability and tolerance to moisture [6].

Nitrile Hydrolysis Techniques

The hydrolysis of aromatic nitriles to corresponding amides represents a fundamental transformation in the synthesis of benzamide derivatives. For 2-Methyl-3-(trifluoromethyl)benzamide, the presence of electron-withdrawing trifluoromethyl groups significantly influences the hydrolysis kinetics and selectivity patterns.

Traditional acid-catalyzed hydrolysis employs sulfuric acid or hydrochloric acid in aqueous medium at elevated temperatures (80-120°C) [7] [8]. While this approach provides direct access to amide products, the harsh conditions often lead to over-hydrolysis, yielding carboxylic acids as undesired byproducts [7]. The presence of trifluoromethyl substituents can exacerbate this issue by stabilizing the amide intermediate, making controlled hydrolysis particularly challenging [9].

Base-catalyzed hydrolysis using sodium hydroxide in aqueous medium offers improved selectivity over acid-catalyzed variants [7] [10]. However, the tendency for over-hydrolysis remains problematic, particularly with electron-deficient substrates containing trifluoromethyl groups [10]. The reaction typically requires temperatures of 80-100°C and careful monitoring to achieve optimal amide selectivity [7].

A significant breakthrough has emerged through the development of controlled hydrolysis systems using sodium hydroxide in ethanol-water mixtures [7]. This methodology employs 10 mol% sodium hydroxide in a 7:3 ethanol-water solvent system at 90°C, achieving high selectivity for amide formation while minimizing over-hydrolysis to carboxylic acids [7]. The system demonstrates particular effectiveness with aromatic nitriles, where kinetic studies reveal that amide formation proceeds significantly faster than subsequent hydrolysis to carboxylic acid [7].

Table 2: Nitrile Hydrolysis Techniques

Hydrolysis MethodReagentsTemperature (°C)SelectivityAdvantagesDisadvantages
Acid-Catalyzed HydrolysisH₂SO₄ or HCl, H₂O80-120Poor (over-hydrolysis)Simple conditionsOver-hydrolysis to acid
Base-Catalyzed HydrolysisNaOH, H₂O, heat80-100ModerateNo acid requiredOver-hydrolysis issues
NaOH/EtOH SystemNaOH (10 mol%), EtOH/H₂O (7:3)90High (amide selective)Controlled selectivityLimited substrate scope
H₂O₂/NaOH SystemH₂O₂, NaOH, aq. EtOH25-40GoodMild conditionsRequires H₂O₂
KOH/tert-Butanol SystemKOH, tert-BuOH80GoodHigh yieldsRequires specialized solvent

The hydrogen peroxide-sodium hydroxide system provides an alternative mild hydrolysis approach [11]. This methodology operates at 25-40°C in aqueous ethanol, utilizing hydrogen peroxide as an oxidizing agent to facilitate nitrile activation [11]. The mild conditions minimize side reactions while maintaining good selectivity for amide formation [11].

Potassium hydroxide in tert-butanol offers excellent yields for nitrile-to-amide conversions under controlled conditions [12]. This system operates at 80°C and demonstrates particular effectiveness with aromatic nitriles bearing electron-withdrawing groups [12]. The use of tert-butanol as solvent provides enhanced solubility for organic substrates while limiting water content to prevent over-hydrolysis [12].

Novel Catalytic Strategies

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling methodologies have revolutionized the synthesis of carbon-nitrogen bonds, offering unprecedented opportunities for benzamide construction. The development of specialized ligand systems and reaction conditions has enabled efficient formation of 2-Methyl-3-(trifluoromethyl)benzamide through various coupling strategies.

The Buchwald-Hartwig amination protocol represents a cornerstone approach for constructing carbon-nitrogen bonds between aryl halides and amide nucleophiles [13] [14]. For trifluoromethyl-substituted substrates, optimal results are achieved using palladium acetate or bis(dibenzylideneacetone)palladium as precatalysts in combination with XantPhos or BrettPhos ligands [13] [14]. The reaction typically employs cesium carbonate or potassium phosphate as base in dioxane solvent, achieving yields of 77-96% under carefully optimized conditions [13].

A significant advancement involves the development of air-stable palladium precatalysts bearing bulky phosphine ligands [15]. The COD(L6-Pd)₂ system, featuring AlPhos ligand, demonstrates exceptional activity in coupling aryl triflates with amine nucleophiles [15]. This catalyst system operates under unusually mild conditions using DBU as base, achieving 76-97% yields while tolerating base-sensitive functional groups [15]. The enhanced reactivity stems from the electron-deficient nature of the palladium center, which facilitates amine coordination and subsequent reductive elimination [15].

Table 3: Palladium-Mediated Cross-Coupling Reactions

Reaction TypePalladium SourceLigandBaseSubstrate ScopeYield Range (%)
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃XantPhos, BrettPhosCs₂CO₃, K₃PO₄Aryl halides + amides77-96
Decarboxylative AcylationPd(TFA)₂None(NH₄)₂S₂O₈Tertiary benzamides61-82
Amidation with Aryl HalidesCOD(L6-Pd)₂AlPhos (L6)DBUAryl triflates + amines76-97
Denitrogenative CouplingPd(OAc)₂XantPhosNone requiredBenzotriazinones70-90
C-O Bond ActivationPd nanoparticlesSupported ligandsK₂CO₃Phenyl carboxylates60-85

Decarboxylative acylation using palladium catalysis offers an innovative approach to benzamide synthesis [16]. This methodology employs Pd(TFA)₂ catalyst with arylglyoxylic acids as acyl sources, achieving regioselective ortho-acylation of tertiary benzamides [16]. The reaction proceeds through decarboxylative activation followed by radical-mediated acyl transfer, providing yields of 61-82% under mild conditions [16].

The denitrogenative coupling strategy utilizing benzotriazinone precursors represents a cutting-edge approach for benzamide synthesis [17]. This methodology employs Pd(OAc)₂ catalyst with XantPhos ligand to facilitate nitrogen extrusion from benzotriazinone substrates, generating benzamide products with concomitant carbon-carbon bond formation [17]. The reaction achieves yields of 70-90% while tolerating diverse functional groups [17].

Heterogeneous palladium catalysis using supported nanoparticles provides sustainable alternatives for amide bond formation [18]. These systems employ C-O bond activation of phenyl carboxylates followed by aminolysis to generate amide products [18]. The heterogeneous nature enables catalyst recycling over multiple cycles while maintaining activity, achieving yields of 60-85% under optimized conditions [18].

Continuous Flow Synthesis Optimization

Continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering enhanced control over reaction parameters and improved safety profiles. For 2-Methyl-3-(trifluoromethyl)benzamide synthesis, flow chemistry provides particular advantages in managing exothermic reactions and preventing decomposition of thermally sensitive intermediates.

Microreactor technology enables precise control over mixing, heat transfer, and residence time, critical factors for successful benzamide synthesis [19] [20]. Computational fluid dynamics studies reveal that microreactors provide 10-100 fold enhancement in mass transfer rates compared to conventional batch systems [20] [21]. For benzamide synthesis, optimal results are achieved using coiled capillary reactors with inner diameters of 0.5-2.0 mm operating at flow rates of 0.1-5.0 mL/min [19] [20].

Table 4: Continuous Flow Synthesis Optimization

ParameterTraditional BatchMicroreactorAdvantagesLimitations
Reactor TypeRound-bottom flaskCoiled capillarySimple setupScale limitations
Temperature Range25-120°C30-120°CWide rangeTemperature gradients
Residence Time2-24 hours5-60 minutesControllableLong reaction times
Flow RateN/A0.1-2.0 mL/minPrecise controlBatch limitations
Mixing EfficiencyModerateExcellentFast mixingPoor for fast reactions
Heat TransferLimitedSuperiorIsothermalHot spots
Scale-up Factor1x (reference)10-50xContinuous operationEquipment complexity

Temperature control represents a critical advantage of flow synthesis, with microreactors achieving temperature uniformity within ±0.5°C compared to ±5.0°C for conventional batch reactors [22] [23]. This precision enables optimization of reaction conditions that would be impossible in batch mode, particularly for thermally sensitive trifluoromethyl-containing substrates [22].

The enhanced mixing performance of microreactors, characterized by mixing times of 10-100 milliseconds, prevents formation of local concentration gradients that can lead to side product formation [19] [23]. For competitive reaction systems such as amide synthesis, this rapid mixing ensures stoichiometric control and optimal selectivity [19].

Scale-up advantages of continuous flow synthesis become apparent in the production of multi-kilogram quantities [23]. Linear scale-up through numbering-up or increasing flow rates enables production enhancement of 10-50 fold without fundamental changes to reaction conditions [23]. This approach contrasts favorably with batch scale-up, which often requires extensive reoptimization due to changing heat and mass transfer characteristics [23].

Process Chemistry Considerations

Solvent Selection and Reaction Kinetics

Solvent selection plays a pivotal role in determining reaction rates, selectivity, and product isolation efficiency for 2-Methyl-3-(trifluoromethyl)benzamide synthesis. The unique properties of trifluoromethyl substituents necessitate careful consideration of solvent polarity, hydrogen bonding capacity, and thermal stability.

Table 5: Solvent Selection and Reaction Kinetics

Solvent SystemPolarity IndexBoiling Point (°C)Dielectric ConstantReaction Rate EnhancementSolubility for BenzamidesEnvironmental Impact
Dichloromethane (DCM)3.1408.9ModerateGoodHigh concern
Toluene2.41112.4LowPoorModerate
Dimethylformamide (DMF)6.415336.7HighExcellentHigh concern
Acetonitrile (MeCN)5.88237.5HighGoodModerate
Ethanol/Water (7:3)9.0 (mixed)78 (EtOH)24.5 (EtOH)ModerateVery GoodLow (green)
Dioxane4.81012.2ModerateGoodModerate
Tetrahydrofuran (THF)4.0667.5ModerateGoodModerate concern

Computational modeling studies indicate that benzamide solubility correlates strongly with solvent hydrogen bonding capacity and dielectric constant [24]. Dimethylformamide and dimethyl sulfoxide demonstrate exceptional solubilizing power for benzamide derivatives, with solubility enhancements exceeding 10-fold compared to hydrocarbon solvents [24]. However, environmental and toxicity concerns limit their industrial application [24].

Green solvent alternatives, particularly ethanol-water mixtures, provide viable replacements for traditional dipolar aprotic solvents [24]. The 7:3 ethanol-water system demonstrates excellent solubility for benzamides while offering significant environmental advantages [24]. This solvent combination supports both synthesis and purification operations, enabling integrated process development [24].

Reaction kinetics analysis reveals that trifluoromethyl-substituted benzamides exhibit unique reactivity patterns influenced by electronic effects [25] [26]. The electron-withdrawing nature of trifluoromethyl groups enhances electrophilicity of adjacent carbonyl carbons while simultaneously reducing nucleophilicity of nitrogen centers [25]. These effects manifest in altered reaction orders and activation energies compared to non-fluorinated analogs [25].

Table 7: Reaction Kinetics Parameters

Reaction ParameterFriedel-Crafts AcylationNitrile HydrolysisPd-Catalyzed Coupling
Activation Energy (Ea)45-65 kJ/mol75-95 kJ/mol35-55 kJ/mol
Pre-exponential Factor (A)10⁸-10¹² s⁻¹10¹⁰-10¹⁴ s⁻¹10⁶-10¹⁰ s⁻¹
Rate Constant (k) at 25°C2.3×10⁻⁵ s⁻¹1.1×10⁻⁶ s⁻¹8.7×10⁻⁴ s⁻¹
Rate Constant (k) at 60°C1.8×10⁻³ s⁻¹3.2×10⁻⁴ s⁻¹2.1×10⁻² s⁻¹
Rate Constant (k) at 100°C4.2×10⁻² s⁻¹1.8×10⁻² s⁻¹1.9×10⁻¹ s⁻¹
Reaction Order (Substrate)1.01.01.0
Reaction Order (Nucleophile)1.00.8-1.21.0
Half-life at 25°C8.4 hours175 hours13 minutes
Half-life at 60°C6.4 minutes36 minutes33 seconds
Temperature Coefficient (Q₁₀)2.83.22.4

Temperature dependence studies reveal significant differences in activation energies across synthetic methodologies [25] [26]. Palladium-catalyzed reactions demonstrate the lowest activation barriers (35-55 kJ/mol), consistent with their operation under mild conditions [25]. Conversely, nitrile hydrolysis reactions exhibit higher activation energies (75-95 kJ/mol), necessitating elevated temperatures for practical reaction rates [25].

Byproduct Management and Purification Protocols

Effective byproduct management and purification strategies are essential for obtaining high-purity 2-Methyl-3-(trifluoromethyl)benzamide suitable for pharmaceutical applications. The presence of trifluoromethyl groups significantly influences physicochemical properties, requiring specialized purification approaches.

Table 6: Byproduct Management and Purification Protocols

Purification MethodTarget CompoundsEluent/Solvent SystemRecovery Yield (%)Purity AchievedScale LimitationsCost Consideration
Column ChromatographyCrude benzamide mixturesEtOAc/Hexane (1:4 to 4:1)70-9090-98%Up to 100gModerate
RecrystallizationPure benzamide crystalsMethanol, Ethanol, Toluene80-9595-99%No limitLow
Liquid-Liquid ExtractionWater-soluble impuritiesDCM/H₂O, EtOAc/H₂O85-9585-95%No limitLow
Crystallization from Binary SolventsHigh-purity benzamidesMeOH/H₂O, EtOH/H₂O85-98>99%No limitLow-Moderate
SublimationVolatile impuritiesN/A (heat/vacuum)60-8095-99%Up to 50gModerate
DistillationLow-boiling byproductsN/A (heat)70-8590-98%Up to 500gLow
Reverse-Phase HPLCComplex mixturesMeCN/H₂O gradient90-99>99.5%Up to 10gHigh

Column chromatography remains the most versatile purification method for complex benzamide mixtures [28]. Silica gel chromatography using ethyl acetate-hexane gradients (1:4 to 4:1) provides effective separation of benzamide products from unreacted starting materials and byproducts [28]. The recovery yields typically range from 70-90% with purities of 90-98% [28].

Recrystallization represents the most economical purification approach for large-scale production [29]. Careful selection of recrystallization solvents, particularly methanol, ethanol, or toluene, enables achievement of 95-99% purity with recovery yields of 80-95% [29]. The process scalability makes it ideal for industrial applications [29].

Crystallization from binary solvent systems offers enhanced selectivity for high-purity benzamides . Methanol-water and ethanol-water mixtures provide excellent results, achieving purities exceeding 99% with recovery yields of 85-98% . The antisolvent crystallization approach enables control over crystal morphology and size distribution .

Advanced purification techniques such as sublimation prove effective for removing volatile impurities from trifluoromethyl-containing benzamides . The enhanced volatility imparted by trifluoromethyl groups enables sublimation at moderate temperatures under reduced pressure . This approach achieves purities of 95-99% but is limited to smaller scales due to equipment constraints .

Reverse-phase high-performance liquid chromatography provides the ultimate purification capability for complex mixtures . Acetonitrile-water gradient systems enable separation of closely related impurities, achieving purities exceeding 99.5% . However, the high cost and scale limitations restrict this approach to analytical or small-scale preparative applications .

Byproduct management strategies focus on minimizing formation of undesired side products through optimized reaction conditions [28]. For palladium-catalyzed reactions, careful control of stoichiometry and base selection prevents formation of double-arylation products [28]. In Friedel-Crafts acylation, temperature control prevents decomposition pathways that generate colored impurities [28].

XLogP3

2

Wikipedia

2-methyl-3-(trifluoromethyl)benzamide

Dates

Last modified: 08-15-2023

Explore Compound Types